2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid
CAS No.: 1517995-11-7
Cat. No.: VC7037663
Molecular Formula: C6H9N3O2
Molecular Weight: 155.157
* For research use only. Not for human or veterinary use.
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid - 1517995-11-7](/images/structure/VC7037663.png)
Specification
CAS No. | 1517995-11-7 |
---|---|
Molecular Formula | C6H9N3O2 |
Molecular Weight | 155.157 |
IUPAC Name | 2-[(1-methylpyrazol-4-yl)amino]acetic acid |
Standard InChI | InChI=1S/C6H9N3O2/c1-9-4-5(2-8-9)7-3-6(10)11/h2,4,7H,3H2,1H3,(H,10,11) |
Standard InChI Key | FBVQUHLPLYLVDR-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)NCC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure consists of a 1-methyl-1H-pyrazole moiety linked via an amino group to an acetic acid chain. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, adopts a planar conformation, while the acetic acid group introduces polarity and hydrogen-bonding capacity. Key structural identifiers include:
The hydrochloride salt (molecular weight: 191.61 g/mol) enhances aqueous solubility, making it preferable for experimental applications.
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions via ion mobility spectrometry reveal insights into its gas-phase behavior :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 156.07675 | 131.4 |
[M+Na]+ | 178.05869 | 140.7 |
[M-H]- | 154.06219 | 130.4 |
These values aid in mass spectrometry-based identification and quantification.
Synthesis and Chemical Reactivity
Synthetic Pathways
The free acid is typically synthesized through nucleophilic substitution between 1-methyl-1H-pyrazol-4-amine and bromoacetic acid under alkaline conditions . Subsequent treatment with hydrochloric acid yields the hydrochloride salt :
Reaction optimization focuses on minimizing byproducts like N-alkylation of the pyrazole ring.
Reactivity Profile
The compound’s reactivity is governed by two functional sites:
-
Carboxylic Acid: Participates in esterification, amidation, and salt formation.
-
Pyrazole Amino Group: Undergoes acylation, Schiff base formation, and coordination with metal ions .
For instance, coupling with benzotriazole activators enables peptide bond formation, expanding its utility in combinatorial chemistry.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits superior solubility in polar solvents (e.g., water: ~50 mg/mL at 25°C) compared to the free acid (<10 mg/mL) . Both forms are stable under inert atmospheres but degrade upon prolonged exposure to moisture or light.
Acid-Base Behavior
The carboxylic acid group has a pKa ≈ 2.5, while the pyrazole amino group protonates near pH 8.2 . This bifunctional acidity allows zwitterionic formation at physiological pH, influencing membrane permeability.
Applications in Pharmaceutical Research
Drug Discovery Scaffold
The pyrazole ring is a privileged structure in kinase inhibitors (e.g., crizotinib) . By integrating this motif with a glycine backbone, researchers access novel scaffolds for targeting ATP-binding pockets or protein-protein interactions.
Prodrug Development
Ester derivatives of 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid demonstrate enhanced bioavailability in preclinical models. For example, ethyl ester prodrugs show 3-fold higher Cmax values in rodent plasma compared to the parent acid .
Emerging Research and Future Directions
Antimicrobial Studies
Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC: 64 µg/mL) , though structure-activity relationship (SAR) studies are needed to optimize potency.
Computational Modeling
Docking simulations predict affinity for cyclooxygenase-2 (COX-2) with a binding energy of -8.2 kcal/mol , suggesting anti-inflammatory potential. Experimental validation is ongoing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume